Cas no 169205-87-2 (N4-(3-bromophenyl)quinazoline-4,6,7-triamine)

N4-(3-ブロモフェニル)キナゾリン-4,6,7-トリアミンは、キナゾリン骨格を有する高純度の有機化合物です。3位のブロモフェニル基と4,6,7位のアミノ基が特徴的な分子構造を持ち、医薬品中間体や有機合成の構築ブロックとしての応用が期待されます。特に、選択的な分子修飾が可能な反応性の高いアミノ基と芳香族ハロゲン化部位を併せ持つため、多様な誘導体合成に適しています。結晶性が良好で取扱い性に優れ、HPLC分析による純度確認が可能です。抗癌剤研究や酵素阻害剤開発などの創薬分野における有用性が注目されています。

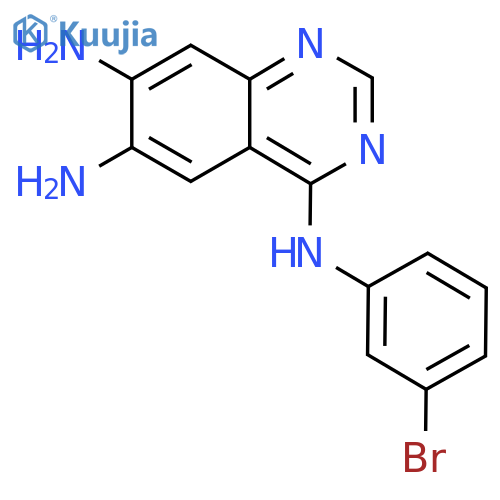

169205-87-2 structure

商品名:N4-(3-bromophenyl)quinazoline-4,6,7-triamine

N4-(3-bromophenyl)quinazoline-4,6,7-triamine 化学的及び物理的性質

名前と識別子

-

- N4-(3-bromophenyl)quinazoline-4,6,7-triamine

- N4-(3-bromophenyl)-4,6,7-Quinazolinetriamine

- HSCI1_000040

- SCHEMBL7221302

- DTXSID101257447

- DB-343769

- 169205-87-2

- 4-N-(3-bromophenyl)quinazoline-4,6,7-triamine

- UNII-72M7S95J3U

- N-(3-Bromophenyl)quinazoline-4,6,7-triamine

- BDBM3303

- 4-(3-bromoanilino)-6,7-diaminoquinazoline

- 4,6,7-Quinazolinetriamine, N4-(3-bromophenyl)-

- PD187049

- BRD-K65185756-001-01-0

- K00041

- ADXSZLCTQCWMTE-UHFFFAOYSA-N

- 72M7S95J3U

- CHEMBL328216

- 4-Anilinoquinazoline deriv. 54

- bpdq

- AKOS025149794

- 4[ (3-Bromophenyl)aminol-6,7-diaminoquinazoline

- 4-[(3-Bromophenyl)amino]-6,7-diaminoquinazoline

- J-010514

-

- インチ: 1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20)

- InChIKey: ADXSZLCTQCWMTE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)NC1=C2C=C(C(=CC2=NC=N1)N)N

計算された属性

- せいみつぶんしりょう: 329.02761g/mol

- どういたいしつりょう: 329.02761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 89.8Ų

N4-(3-bromophenyl)quinazoline-4,6,7-triamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-311299-1 mg |

BPDQ, |

169205-87-2 | 1mg |

¥1,203.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-311299-1mg |

BPDQ, |

169205-87-2 | 1mg |

¥1203.00 | 2023-09-05 |

N4-(3-bromophenyl)quinazoline-4,6,7-triamine 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

169205-87-2 (N4-(3-bromophenyl)quinazoline-4,6,7-triamine) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬